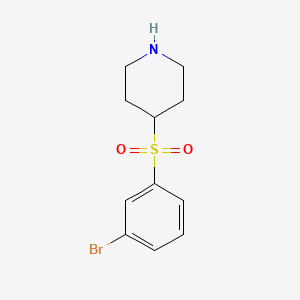

4-(3-Bromo-benzenesulfonyl)-piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Heterocyclic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in the field of heterocyclic chemistry. nih.govijnrd.org This scaffold is prevalent in a vast number of natural products, particularly alkaloids, and is a cornerstone in the development of synthetic pharmaceuticals. mdpi.com In fact, piperidine-containing compounds are one of the most important building blocks for drug construction. nih.gov More than twenty classes of pharmaceuticals feature the piperidine moiety, highlighting its significance in the pharmaceutical industry. mdpi.com

The prevalence of the piperidine scaffold in drug design can be attributed to several key factors:

Structural Versatility : The piperidine ring exists in a stable chair conformation, which allows for precise three-dimensional orientation of substituents. This stereochemical control is crucial for optimizing interactions with biological targets.

Physicochemical Properties : The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor. This influences the solubility and pharmacokinetic properties of the molecule, which can be fine-tuned by introducing chiral centers. thieme-connect.comresearchgate.net

Synthetic Accessibility : A wide array of synthetic methodologies have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible scaffold for chemists. nih.gov Common methods include the hydrogenation of pyridine (B92270) precursors. nih.gov

The incorporation of piperidine scaffolds can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic profile, making it a privileged structure in medicinal chemistry. thieme-connect.comresearchgate.net

Role of Sulfonyl Moieties in Chemical Compound Design

The sulfonyl group (-SO2-) is a key functional group in the design of chemical compounds, especially in medicinal chemistry. nih.gov Its inclusion in a molecule can profoundly influence its properties and biological activity. Sulfonyl-containing compounds, such as sulfonamides and sulfones, are present in a wide array of therapeutic agents. nih.govtandfonline.com

Key contributions of the sulfonyl moiety in compound design include:

Hydrogen Bonding : The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target, such as proteins. nih.govresearchgate.net

Modulation of Physicochemical Properties : The introduction of a sulfonyl group can alter a molecule's polarity, solubility, and acid-base properties. researchgate.net This is a critical aspect of drug design, as these properties affect absorption, distribution, metabolism, and excretion (ADME).

Metabolic Stability : The sulfonyl group is structurally stable and can be used to block metabolically labile sites within a molecule, thereby increasing its metabolic stability and prolonging its duration of action. researchgate.net

Bioisosterism : Due to similarities in size and charge distribution, the sulfonyl group can act as a bioisostere for other functional groups like carbonyl, carboxyl, and phosphate (B84403) groups, allowing for the modification of a compound while retaining or improving its biological activity. researchgate.net

Sulfonamides, which contain the -SO2NH- linkage, are a particularly important class of sulfonyl-containing compounds and were among the first antimicrobial agents to be widely used. ajchem-b.com They exhibit a broad range of biological activities, including antibacterial, antiviral, antidiabetic, and anticancer properties. ajchem-b.com

Contextualization of 4-(3-Bromo-benzenesulfonyl)-piperidine within Sulfonyl Piperidine Derivatives Research

The compound this compound belongs to the class of N-arylsulfonylpiperidines. This class of compounds is characterized by a piperidine ring where the nitrogen atom is directly attached to a benzenesulfonyl group. The specific structure of this compound features a bromine atom at the meta-position (position 3) of the benzene (B151609) ring.

The general structure of benzenesulfonamide (B165840) derivatives coupled with a piperidine moiety has been a subject of interest in the synthesis of compounds with potential biological activities. researchgate.net Research in this area often involves the synthesis of novel derivatives and their evaluation for various therapeutic targets. nih.gov The substitution pattern on the benzene ring plays a crucial role in determining the compound's properties and its potential interactions with biological systems. For instance, the presence and position of a halogen, such as bromine, can significantly influence the lipophilicity and electronic properties of the molecule.

In the broader context of sulfonyl piperidine research, this compound can be considered a valuable chemical intermediate or building block. Its structure provides a scaffold that can be further modified at either the piperidine ring or the bromo-substituted benzene ring to generate a library of new compounds for biological screening. The bromine atom, in particular, offers a site for various chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. While specific research focusing solely on this compound is not extensively detailed in publicly available literature, its structural components are well-represented in medicinal chemistry research. For example, brominated benzenesulfonyl moieties are found in compounds designed as inhibitors for various enzymes.

Below is a data table outlining the key structural components of this compound and their significance in chemical design.

| Structural Component | Significance in Chemical Design |

| Piperidine Ring | A versatile scaffold providing a three-dimensional structure and influencing pharmacokinetic properties. nih.govthieme-connect.comresearchgate.net |

| Benzenesulfonyl Group | Acts as a hydrogen bond acceptor, modulates physicochemical properties, and can enhance metabolic stability. nih.govresearchgate.net |

| Bromo Substituent | Increases lipophilicity and serves as a handle for further synthetic modifications. |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-9-2-1-3-11(8-9)16(14,15)10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCSDYUXGATSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-(3-Bromo-benzenesulfonyl)-piperidine Core

The formation of the central 4-(benzenesulfonyl)-piperidine structure is a key aspect of synthesizing the target compound. Chemists employ several strategic approaches, including direct sulfonylation, subsequent halogenation, or comprehensive multi-step protocols to achieve this core structure with the required 3-bromo substitution pattern.

A primary and straightforward method for constructing the this compound core is the direct sulfonylation of a piperidine (B6355638) derivative. This reaction involves the formation of a sulfonamide bond between the nitrogen atom of the piperidine ring and the sulfur atom of a benzenesulfonyl group. The most common reagent for this transformation is 3-bromobenzenesulfonyl chloride.

The reaction is typically carried out by treating a suitable piperidine precursor with 3-bromobenzenesulfonyl chloride in the presence of a base. The base, such as triethylamine or potassium carbonate, serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. The choice of solvent can vary, with dichloromethane (DCM) or N,N-dimethylformamide (DMF) being common options. This nucleophilic substitution reaction, where the piperidine nitrogen acts as the nucleophile attacking the electrophilic sulfur of the sulfonyl chloride, is a fundamental process in the synthesis of sulfonamides.

An example of this approach is the reaction of a piperidine derivative with 3-bromobenzenesulfonyl chloride to yield the corresponding N-sulfonylated product. For instance, reacting 5-cyanoindoline, which contains a secondary amine within its structure similar to piperidine, with 3-bromobenzenesulfonyl chloride in the presence of triethylamine (TEA) in DCM at 20°C for 12 hours results in the N-sulfonylindoline derivative in 90% yield . This demonstrates the high efficiency of the sulfonylation reaction.

Table 1: Examples of Direct Sulfonylation Reactions

| Amine Reactant | Sulfonyl Chloride | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Cyanoindoline | 3-Bromobenzenesulfonyl chloride | TEA, DCM, 20°C, 12 hrs | N-Sulfonylindoline derivative | 90% |

| Isobutyl carbamate | 3-Bromobenzenesulfonyl chloride | K₂CO₃, DMF, 70°C | N-Protected sulfonamide | 80% |

Reagents such as N-halosuccinimides (NBS for bromination) are commonly employed for such transformations. The position of halogenation on the phenyl ring is directed by the existing sulfonyl group. While direct examples for the bromination of 4-(phenylsulfonyl)piperidine to the specific 3-bromo isomer are not prevalent in the provided context, the halogenation of aromatic rings attached to heterocyclic systems is a known chemical transformation nih.gov. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity.

The synthesis of complex or highly functionalized benzenesulfonyl piperidines often necessitates multi-step protocols. syrris.jprsc.org These extended sequences allow for the careful construction of the piperidine ring and the introduction of various substituents in a controlled manner. nih.gov Such syntheses can be designed to build molecular complexity and achieve specific stereochemical outcomes. rsc.orgresearchgate.net

These protocols might involve:

Ring Formation: Constructing the piperidine ring itself from acyclic precursors. Methods like the Dieckmann condensation can be used to form 4-piperidone intermediates, which are versatile for further functionalization. dtic.milgoogle.com

Sequential Functionalization: Introducing substituents onto a pre-existing piperidine or benzene (B151609) ring before the final sulfonylation step.

Flow Chemistry: Modern synthetic paradigms, such as continuous flow processes, can be used to link multiple synthetic steps into a single continuous sequence, improving efficiency and purity. syrris.jprsc.org This approach allows for the rapid assembly of complex molecules from simpler starting materials.

For example, a synthetic route could begin with the formation of a 1-benzyl-4-piperidone intermediate, which can then be further modified before the final coupling with the desired benzenesulfonyl chloride and subsequent debenzylation. google.com

Precursor Compounds and Reagents in Sulfonyl Piperidine Synthesis

The selection of appropriate starting materials is crucial for the successful synthesis of this compound. Key precursors include derivatives of piperidine-4-carboxylate and substituted benzenesulfonyl chlorides.

Piperidine-4-carboxylate and its esters, such as ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate), are highly valuable precursors in the synthesis of functionalized piperidines. mdpi.comresearchgate.net These compounds provide a versatile scaffold where the carboxylate group at the 4-position can be used as a handle for further chemical modifications or can be removed if not needed in the final product.

In one synthetic pathway, ethyl piperidine-4-carboxylate is used as a key intermediate. mdpi.com It can undergo amide coupling reactions or be transformed into other functional groups. For instance, it can be reacted with a sulfonyl chloride to form an N-sulfonylated piperidine ester. This ester can then be hydrolyzed to the corresponding carboxylic acid or converted to a hydrazide, which serves as a precursor for further elaboration. mdpi.com The piperidine-4-carboxylic acid moiety has also been used to functionalize nanoparticles, demonstrating its utility as a chemical linker. researchgate.net

Table 2: Key Piperidine Precursors

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| Ethyl piperidine-4-carboxylate | C₈H₁₅NO₂ | Starting material for amide coupling and further functionalization. mdpi.com |

| Piperidin-4-one | C₅H₉NO | Versatile intermediate for synthesizing various substituted piperidines. nih.gov |

| Benzyl 4-bromopiperidine-1-carboxylate | C₁₃H₁₆BrNO₂ | A protected piperidine derivative used for controlled reactions. |

Substituted benzenesulfonyl chlorides are the primary reagents for introducing the sulfonyl group onto the piperidine nitrogen. For the synthesis of the target compound, 3-bromobenzenesulfonyl chloride is the specific reagent required. biosynth.comsigmaaldrich.comscbt.com

This reagent is a solid with a melting point of 30-33°C and is highly reactive towards nucleophiles like amines. sigmaaldrich.com Its chemical properties make it an effective electrophile for the sulfonylation reaction. The presence of the bromo group on the benzene ring allows for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), adding to its synthetic utility.

Table 3: Properties of 3-Bromobenzenesulfonyl Chloride

| Property | Value |

|---|---|

| CAS Number | 2905-24-0 biosynth.comsigmaaldrich.comscbt.comchemsrc.com |

| Molecular Formula | C₆H₄BrClO₂S biosynth.comscbt.com |

| Molecular Weight | 255.52 g/mol biosynth.comscbt.com |

| Melting Point | 30-33 °C sigmaaldrich.com |

| Boiling Point | 90-91 °C at 0.5 mmHg sigmaaldrich.com |

| Density | 1.773 g/mL at 25 °C sigmaaldrich.com |

The reaction between 3-bromobenzenesulfonyl chloride and a piperidine derivative is the key step in direct sulfonylation strategies, leading directly to the formation of the this compound core structure.

Derivatization and Analog Synthesis of this compound

The structural framework of this compound presents multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives and analogs. The key reactive centers for derivatization are the secondary amine of the piperidine ring, the bromine atom on the benzenesulfonyl moiety, and the potential for using the entire scaffold as a building block for more complex structures.

The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents through various organic reactions. Common modifications include N-alkylation, N-arylation, and reductive amination, which allow for the exploration of the chemical space around this core structure.

N-Alkylation: The nucleophilic nitrogen of the piperidine ring can be readily alkylated using alkyl halides in the presence of a base. This reaction introduces alkyl chains, which can be further functionalized. Typical conditions involve reacting this compound with an alkyl halide (e.g., alkyl bromide or iodide) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.net The reaction proceeds via an SN2 mechanism.

Reductive Amination: This powerful method allows for the introduction of more complex alkyl groups by reacting the piperidine with an aldehyde or a ketone in the presence of a reducing agent. The reaction first forms an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. wikipedia.org Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls. commonorganicchemistry.commasterorganicchemistry.com This one-pot procedure is highly efficient for creating diverse N-substituted analogs. wikipedia.org

N-Arylation: The introduction of aryl or heteroaryl substituents at the piperidine nitrogen is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction couples the piperidine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. rsc.orgorganic-chemistry.org This method provides access to a broad range of N-aryl derivatives that would be difficult to synthesize using classical nucleophilic aromatic substitution methods. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-4-(3-bromo-benzenesulfonyl)-piperidine |

| Reductive Amination | Aldehyde/Ketone (R'COR''), NaBH(OAc)₃, Solvent (e.g., DCE) | N-Substituted-alkyl-4-(3-bromo-benzenesulfonyl)-piperidine |

| N-Arylation | Aryl halide (Ar-X), Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl-4-(3-bromo-benzenesulfonyl)-piperidine |

The bromine atom on the 3-position of the benzenesulfonyl ring serves as a key functional group for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the structure.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.org The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often involving a mixture of an organic solvent and water. wikipedia.orgyonedalabs.com This allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the 3-position of the benzene ring. nih.gov

Buchwald-Hartwig Amination: Similar to its application for N-arylation, the Buchwald-Hartwig reaction can also be used to form carbon-nitrogen bonds at the aryl bromide position. wikipedia.orgyoutube.com By coupling this compound with a primary or secondary amine, a wide variety of 3-amino-substituted benzenesulfonyl derivatives can be synthesized. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Stille coupling (using organostannanes) or Sonogashira coupling (using terminal alkynes), can also be employed to further functionalize the benzenesulfonyl moiety, introducing a wide range of substituents and expanding the structural diversity of the synthesized analogs.

| Reaction Type | Coupling Partner | Reagents and Conditions | Product Moiety |

| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OR)₂) | Pd catalyst, Ligand, Base, Solvent | 3-Substituted-benzenesulfonyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base, Solvent | 3-Amino-benzenesulfonyl |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt, Base, Solvent | 3-Alkynyl-benzenesulfonyl |

The this compound scaffold can be incorporated into more complex molecular architectures, creating hybrid molecules that combine its structural features with those of other pharmacologically relevant heterocycles, such as 1,3,4-oxadiazoles. The synthesis of such hybrids typically involves a multi-step sequence where the initial scaffold is functionalized to introduce a suitable precursor for the subsequent heterocycle formation.

A plausible synthetic route to an oxadiazole-piperidine hybrid could begin with the modification of the piperidine nitrogen. For instance, the piperidine nitrogen can be acylated with a protected amino acid, followed by deprotection and conversion of the carboxylic acid to a hydrazide. This hydrazide intermediate is a key precursor for the 1,3,4-oxadiazole ring.

The general and widely used method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govopenmedicinalchemistryjournal.com For example, the synthesized hydrazide derivative of this compound can be reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride to form the 1,3,4-oxadiazole ring. nih.gov Alternatively, reaction with an orthoester or carbon disulfide can lead to different substituted oxadiazoles. jchemrev.com

This strategic combination of the piperidine-benzenesulfonyl core with the oxadiazole moiety results in novel hybrid structures with expanded chemical and pharmacological potential. nih.govnih.gov

| Step | Reaction | Purpose | Key Reagents | Intermediate/Product |

| 1 | N-Acylation | Introduce a carboxylic acid precursor | Boc-amino acid, Coupling agent (e.g., EDC) | N-acylated piperidine derivative |

| 2 | Esterification & Hydrazinolysis | Form the key hydrazide intermediate | 1. MeOH, H⁺2. Hydrazine hydrate (N₂H₄·H₂O) | N-substituted-acylhydrazide piperidine |

| 3 | Oxadiazole Formation | Cyclization to form the heterocycle | Carboxylic acid (R-COOH), POCl₃ | Oxadiazole-piperidine hybrid |

Structure Activity Relationship Sar Investigations of Benzenesulfonyl Piperidine Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore model for benzenesulfonyl piperidine (B6355638) derivatives typically consists of several key features that are essential for molecular recognition and biological activity. For many target classes, the model includes a central core, often a basic group that can be positively ionized at physiological pH, flanked by hydrophobic regions. nih.gov

The essential pharmacophoric features for this class of compounds often include:

A Hydrogen Bond Acceptor: The sulfonyl (SO2) group is a prominent hydrogen bond acceptor, crucial for interacting with biological targets. acs.org

An Aromatic Ring System: The benzenoid ring provides a scaffold for substitution and can engage in hydrophobic and π-stacking interactions with the target protein.

A Basic Nitrogen Atom: The piperidine ring contains a nitrogen atom that is typically basic and can be protonated, forming important ionic interactions or hydrogen bonds within the active site of a receptor or enzyme. nih.gov

These features are critical for the interaction of the compounds with various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes like kinases. For instance, in VEGFR-2 inhibitors, the sulfonylpiperidine moiety is designed to occupy the hinge region of the enzyme's active site. acs.org

Impact of Substituent Variation on Biological Response (General)

The modification of substituents on both the benzenesulfonyl and piperidine rings can dramatically alter the biological activity of the parent compound. Even minor changes can significantly affect the physicochemical and biological properties of the derivatives. mdpi.com Attaching different functional groups can influence factors such as binding affinity, selectivity, and metabolic stability. For example, attaching electron-donating or conjugated substituents to the piperidine ring has been shown to increase the rate of catalytic dehydrogenation in studies related to hydrogen storage. rsc.org

Influence of Halogenation on the Benzenesulfonyl Ring

Halogenation of the benzenesulfonyl ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule, which in turn affects its biological activity. The introduction of halogens like bromine, chlorine, or fluorine can lead to a significant increase in biological potency. nih.govacs.org

Electronic Effects: Halogens are electron-withdrawing groups. Their presence on the phenyl ring can enhance the potency of sulfonamide-containing compounds. Studies on nitrobenzenesulfonamide hybrids for antituberculosis (anti-TB) activity found that electron-withdrawing groups, such as 2,4-dinitro substituents, on the phenyl ring resulted in the most potent analogues. acs.org This suggests that increasing the electrophilicity of the sulfonyl group can be beneficial for certain biological targets.

Lipophilicity and Binding: Halogen atoms can increase lipophilicity, which may enhance cell membrane permeability and binding to hydrophobic pockets within the target protein. In the synthesis of proline-derived benzenesulfonamides, phenylsulfonyl azides with electron-withdrawing groups like fluorine, chlorine, and bromine at different positions of the benzene (B151609) ring were well-tolerated and provided products in good yields. acs.org

The table below summarizes the impact of different substituents on the benzenesulfonyl ring from a study on anti-TB hybrids.

| Compound Series | Substituent on Benzenesulfonyl Ring | Potency Observation | Reference |

| Nitrobenzenesulfonamide Hybrids | 2,4-Dinitro | More potent than 2- or 4-nitro derivatives | acs.org |

| Nitrobenzenesulfonamide Hybrids | 2-Nitro or 4-Nitro | Less potent than standard drugs | acs.org |

| Benzenesulfonyl Azides | para-F, Cl, Br | Tolerated, providing good reaction yields | acs.org |

Effects of Substitutions on the Piperidine Ring

The piperidine ring is not merely a passive scaffold; it is a crucial structural element, and substitutions on this ring can significantly influence pharmacological activity. nih.gov

Potency and Efficacy: Studies on arylcyclohexylamines, which share the piperidine moiety with phencyclidine (PCP), have shown that substitutions on the piperidine ring can modulate potency and efficacy. For example, the substitution of methyl groups on the piperidine ring reduced potency but not efficacy, whereas hydroxyl groups decreased both. nih.gov

Receptor Selectivity: The piperidine moiety itself can be a key determinant for activity at specific receptors. In a study of dual histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, replacing a piperazine (B1678402) ring with a piperidine ring dramatically increased affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov This highlights the piperidine ring as a critical element for achieving a desired dual-activity profile.

Cytotoxicity: In the context of platinum-based anticancer agents, replacing an ammine ligand with a piperidine ligand was found to reduce cytotoxicity in human ovarian cancer cells. nih.gov This effect was partly attributed to reduced affinity of high mobility group proteins to the DNA adducts formed by the piperidine-containing analogue. nih.gov

The following table illustrates the effect of replacing a piperazine with a piperidine ring on receptor binding affinity.

| Compound Pair | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) | Reference |

| Compound 4 | Piperazine | 3.17 | 1531 | nih.gov |

| Compound 5 | Piperidine | 7.70 | 3.64 | nih.gov |

Role of Linker Modifications in Sulfonyl Piperidine Analogs

In more complex derivatives, a linker may connect the benzenesulfonyl piperidine scaffold to another pharmacophore. The nature, length, and flexibility of this linker can be critical for optimizing activity. Linker modifications are a key strategy in the design of bifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras) and other drug conjugates. acs.orgresearchgate.net

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. For piperidine derivatives, the chair conformation of the six-membered ring is of particular importance. The orientation of substituents (axial vs. equatorial) can have a profound impact on biological activity.

Computational and NMR spectroscopic studies on fluorinated piperidine derivatives have revealed that the conformational preferences are governed by a combination of factors, including charge-dipole interactions, hyperconjugation, and solvation effects. nih.govresearchgate.net In some cases, a substituent may preferentially adopt an axial position, which is counterintuitive based on simple sterics, due to stabilizing electronic interactions. nih.gov

The correlation between conformation and activity is evident in specific examples. For a series of CDK2 inhibitors, it was determined that for the piperidine ring to interact favorably with a key glutamine residue (Gln131) in the binding site, the ring needed to be in an axial-axial conformation. acs.org Similarly, molecular dynamics simulations of sigma receptor ligands have shown that the rate of conformational changes can differ between highly active and less active compounds. nih.gov This underscores the principle that not only the static binding pose but also the dynamic conformational behavior of a ligand can be critical for its biological function.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific in vitro biological activity data published for the compound “4-(3-Bromo-benzenesulfonyl)-piperidine” corresponding to the requested enzyme inhibition profiles or receptor binding studies.

Detailed searches for experimental data on the inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase), Matrix Metalloproteinases (MMPs), Cathepsin K, and the Urease enzyme by this specific compound did not yield any results. Similarly, no receptor binding studies exploring the interactions of this compound with serotoninergic receptors such as 5-HT2A were found.

While research exists for structurally related compounds containing benzenesulfonylpiperidine or similar scaffolds for each of the target classes mentioned, the explicit data for the 3-bromo substituted derivative as outlined is not present in the reviewed literature. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested.

In Vitro Biological Activities and Mechanistic Studies

Other Investigated Biological Modulations (In Vitro)No other in vitro biological activities for 4-(3-Bromo-benzenesulfonyl)-piperidine have been reported in the scientific literature reviewed.

Anti-bone Resorption Effects

An extensive review of published scientific literature reveals a lack of available data regarding the in vitro anti-bone resorption effects of this compound. Studies on related but structurally distinct piperidine (B6355638) derivatives have demonstrated activities such as the inhibition of cathepsin K, a key enzyme in bone resorption. However, no specific research has been identified that evaluates this compound in assays measuring the inhibition of osteoclast activity or the reduction of bone resorption markers in vitro. Therefore, its potential efficacy in this area remains undetermined.

Wnt Pathway Antagonism

There is currently no available scientific literature detailing any investigation into the Wnt pathway antagonism of this compound. The Wnt signaling pathway is crucial in various physiological processes, and its dysregulation is implicated in numerous diseases. While various chemical entities are being explored for their ability to modulate this pathway, research specifically detailing the effects of this compound on Wnt signaling components, such as β-catenin accumulation or TCF/LEF-mediated transcription, has not been reported.

HCV Assembly Inhibition

Investigations into the potential inhibitory effects of this compound on Hepatitis C Virus (HCV) assembly have not been reported in the available scientific literature. Research in the field of HCV therapeutics has identified various small molecules that can interfere with the viral life cycle, including the assembly of new viral particles. However, there are no published in vitro studies that assess the ability of this compound to inhibit this specific process. Consequently, its activity as an HCV assembly inhibitor is unknown.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. These studies yield fundamental insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). journaljpri.comresearchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein binding. nih.gov

Ligand-Protein Interaction ProfilingThis process involves docking the 3D structure of the ligand, in this case, 4-(3-Bromo-benzenesulfonyl)-piperidine, into the active site of a target protein.tubitak.gov.trnih.govThe simulation predicts the binding conformation and affinity, often expressed as a binding energy or score.researchgate.netThe analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's binding pocket.escholarship.orgnih.govresearchgate.netAlthough no specific docking studies for this compound have been published, research on similar piperidine-sulfonamide derivatives shows they are often designed to target enzymes like acetylcholinesterase, butyrylcholinesterase, or fatty acid amide hydrolase (FAAH), where the sulfonamide group frequently forms critical hydrogen bonds with the protein's active site.tubitak.gov.trescholarship.org

An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for computational and chemoinformatic data specific to this molecule have not yielded any published research studies.

The provided outline requires a detailed analysis of the compound's predicted binding modes, binding affinities, pharmacokinetic parameters, and drug-likeness assessment. This information is typically generated through specific in silico studies, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Without publicly available research data from computational chemistry or molecular modeling studies focused specifically on “this compound,” it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the requested outline. Information on related piperidine (B6355638) or benzenesulfonyl derivatives cannot be used as a substitute, as the specific placement of the bromo substituent significantly influences the compound's chemical and biological properties.

In Vitro Metabolic Disposition of Sulfonyl Piperidine Compounds

Identification of Phase I and Phase II Metabolites

The metabolic conversion of "4-(3-Bromo-benzenesulfonyl)-piperidine" involves initial functionalization reactions (Phase I), followed by conjugation reactions (Phase II) that enhance water solubility. longdom.org

Hydroxylation Pathways

Hydroxylation, an oxidative reaction catalyzed by cytochrome P450 (CYP) enzymes, represents a primary Phase I metabolic route for piperidine-containing compounds. longdom.org For "this compound," hydroxylation can predictably occur at two main sites: the piperidine (B6355638) ring and the brominated benzene (B151609) ring.

Aliphatic Hydroxylation: The saturated carbon atoms of the piperidine ring are susceptible to oxidation. This process can lead to the formation of various mono-hydroxylated isomers, such as 3-hydroxy and 4-hydroxy metabolites. Studies on other piperidine derivatives have demonstrated that such aliphatic hydroxylation is a common metabolic pathway. frontiersin.org Further oxidation of these secondary alcohol metabolites can yield a ketone, forming a piperidinone derivative. acs.org

Aromatic Hydroxylation: The bromo-benzenesulfonyl moiety is also a target for CYP-mediated oxidation. Hydroxylation of the aromatic ring would introduce a phenolic group. The position of this hydroxylation is influenced by the existing bromo and sulfonyl substituents. This biotransformation is a known pathway for brominated aromatic compounds. nih.govresearchgate.net

These initial hydroxylation steps are critical as they introduce functional groups necessary for subsequent Phase II conjugation reactions.

Glucuronidation and Sulfation Processes

Following the formation of hydroxylated metabolites in Phase I, these intermediates serve as substrates for Phase II conjugation enzymes. The principal conjugation pathways for hydroxyl groups are glucuronidation and sulfation.

Glucuronidation: This process involves the covalent addition of glucuronic acid to the hydroxylated metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs). Both the aliphatic hydroxyl groups on the piperidine ring and the phenolic group on the benzene ring can undergo glucuronidation to form O-glucuronides. Additionally, the sulfonamide nitrogen itself may be a site for N-glucuronidation, a known metabolic route for sulfonamides. washington.edunih.gov This reaction significantly increases the water solubility and molecular weight of the metabolites, preparing them for elimination.

Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation involves the transfer of a sulfonate group to the hydroxyl moieties of the Phase I metabolites. This pathway competes with glucuronidation, particularly for phenolic metabolites. The resulting sulfate (B86663) conjugates are highly polar and readily excreted.

Table 1: Potential Phase I and Phase II Metabolites of this compound This table is based on predicted metabolic pathways from structurally related compounds.

| Metabolic Phase | Metabolic Reaction | Potential Metabolite |

|---|---|---|

| Phase I | Aliphatic Hydroxylation | 4-(3-Bromo-benzenesulfonyl)-piperidin-3-ol |

| Phase I | Aliphatic Hydroxylation | 4-(3-Bromo-benzenesulfonyl)-piperidin-4-ol |

| Phase I | Aromatic Hydroxylation | 4-(3-Bromo-4-hydroxy-benzenesulfonyl)-piperidine |

| Phase II | O-Glucuronidation | Hydroxylated metabolite O-glucuronide |

| Phase II | N-Glucuronidation | This compound-N-glucuronide |

| Phase II | O-Sulfation | Hydroxylated metabolite O-sulfate |

Cytochrome P450 (CYP) Isoenzyme Involvement

The oxidative metabolism of xenobiotics, including the hydroxylation of sulfonyl piperidine compounds, is predominantly carried out by the cytochrome P450 superfamily of enzymes located mainly in the liver. nih.gov

Specific CYP Isoforms Implicated in Metabolism (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5)

While direct experimental data for "this compound" is not available, studies on a wide range of drugs containing piperidine or arylpiperazine moieties allow for a reasoned prediction of the CYP isoforms involved.

CYP3A4 and CYP3A5: These are major drug-metabolizing enzymes in humans and are known to metabolize a vast array of substrates. CYP3A4, in particular, is heavily implicated in the N-dealkylation and oxidation of many piperidine-containing drugs. nih.govnih.gov It is highly probable that CYP3A4 and/or CYP3A5 play a significant role in the hydroxylation of both the piperidine and aryl rings of the target compound.

CYP2D6: This isoform is another key player in the metabolism of many centrally-acting drugs, including numerous piperidine derivatives. doi.orgnih.gov It often exhibits a high affinity for substrates containing a basic nitrogen atom. Depending on the specific stereochemistry and binding orientation, CYP2D6 is a strong candidate for catalyzing the hydroxylation of "this compound".

CYP1A2: While often associated with the metabolism of planar aromatic compounds, CYP1A2 has been identified as a contributor to the metabolism of certain piperidine-type drugs, such as thioridazine, where it is involved in sulfoxidation and N-demethylation. nih.govresearchgate.net

Table 2: Predicted Cytochrome P450 Isoform Involvement in the Metabolism of this compound Predictions are based on in vitro data from structurally analogous compounds.

| CYP Isoform | Predicted Role in Metabolism | Supporting Evidence from Related Compounds |

|---|---|---|

| CYP3A4/5 | Major role in aliphatic and aromatic hydroxylation | Primary enzyme for metabolism of many piperidine and arylpiperazine drugs. nih.govnih.gov |

| CYP2D6 | Significant role in hydroxylation | Key enzyme in the biotransformation of arylpiperazine and other piperidine derivatives. doi.orgnih.gov |

| CYP2C9/19 | Potential minor contribution | Involved in the metabolism of some piperidine-type compounds. nih.gov |

| CYP1A2 | Potential minor contribution | Contributes to the metabolism of certain piperidine-type phenothiazines. researchgate.net |

Non-Enzymatic Metabolic Transformations

While most metabolic transformations are enzyme-mediated, some non-enzymatic processes can occur. For sulfonamides, the stability of the sulfonamide bond (S-N bond) is generally high. However, research has highlighted that electron-deficient aryl sulfonamides can be susceptible to metabolic cleavage. This transformation is believed to involve the nucleophilic addition of glutathione (B108866) (GSH), a process that can be catalyzed by glutathione S-transferases (GSTs) or potentially occur non-enzymatically, leading to the cleavage of the aryl-sulfur bond. domainex.co.uk This would result in the release of the piperidine amine. Given the presence of the electron-withdrawing bromo-substituent on the benzene ring, this pathway remains a theoretical possibility in the metabolic disposition of "this compound".

Influence of Structural Modifications on Metabolic Stability (In Vitro)

The metabolic stability of sulfonyl piperidine compounds is a critical determinant of their pharmacokinetic profile. In vitro studies, typically using liver microsomes, are instrumental in elucidating how specific structural features either protect the molecule from or predispose it to metabolic breakdown. Research has demonstrated that modifications to both the piperidine heterocycle and the aryl sulfonyl moiety can profoundly alter metabolic clearance rates.

Modifications of the Piperidine Ring

The piperidine ring is a common site for oxidative metabolism. Its structure relative to other cyclic amines and the introduction of bioisosteric replacements have been shown to be key factors in metabolic stability.

Comparison with Other Heterocycles: In drug discovery, the choice of a saturated heterocycle can be pivotal for metabolic stability. Studies have shown that replacing a piperazine (B1678402) ring with a piperidine ring can lead to improved metabolic stability in rat liver microsomes. nih.govnih.gov Conversely, substituting the piperidine ring with a smaller, five-membered pyrrolidine (B122466) ring has been observed to result in significantly less metabolic stability. dndi.org This suggests that the six-membered piperidine ring offers a more robust scaffold against metabolic enzymes compared to some other common cyclic amines. Major metabolic pathways often involve aliphatic hydroxylation on the piperidine or piperazine ring. frontiersin.org

Bioisosteric Replacement: The replacement of the piperidine ring with bicyclic bioisosteres has been investigated to fine-tune physicochemical and metabolic properties. A study comparing a model piperidine amide with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane analogs in human liver microsomes revealed significant differences in metabolic clearance. researchgate.net While the parent piperidine compound was the most stable, the 1-azaspiro[3.3]heptane analog was found to be more metabolically stable than the 2-azaspiro[3.3]heptane version. researchgate.net This highlights that even subtle changes in ring geometry and strain can impact interactions with metabolic enzymes. researchgate.net

Table 1: Influence of Piperidine Ring Bioisosteric Replacement on Metabolic Stability in Human Liver Microsomes researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

| Compound Structure | Compound Name | Intrinsic Clearance (Clint) (μL/min/mg) | Half-life (t½) (min) |

| Piperidine Amide (Model Compound 57) | 14 | >60 | |

| 2-Azaspiro[3.3]heptane Amide (Model Compound 58) | 53 | 31 | |

| 1-Azaspiro[3.3]heptane Amide (Model Compound 59) | 32 | 52 |

Data sourced from a study on bicyclic bioisosteres of piperidine. researchgate.net

Modifications of the Aryl Sulfonyl Group

The aryl sulfonyl portion of the molecule also presents opportunities for metabolic modification, primarily through substitution on the aromatic ring. These substitutions can influence stability through electronic and steric effects.

Steric Hindrance: The stability of the sulfonyl moiety is susceptible to enzymatic attack. Research on the stability of the S-F bond in aryl sulfonyl fluorides, a related class of compounds, has shown that steric hindrance can effectively shield the sulfur atom from metabolic degradation. nih.gov A study demonstrated that increasing steric bulk around the sulfonyl group by introducing substituents at the ortho-positions (e.g., a 2,4,6-trisubstituted pattern) on the benzene ring resulted in the highest in vitro metabolic stability. nih.gov This principle suggests that substitutions adjacent to the sulfonyl linker in benzenesulfonyl-piperidines could similarly enhance stability by sterically hindering enzymatic access.

Table 2: General Structure-Metabolism Relationships for Aryl Sulfonyl Modifications

| Modification Strategy | Rationale | Expected Impact on Metabolic Stability |

| Introduce bulky groups at ortho-positions (e.g., methyl, chloro) | Steric hindrance around the sulfonyl group limits enzymatic access. nih.gov | Increase |

| Introduce fluorine atoms | Can block sites of metabolism and lower pKa, which may reduce metabolic clearance. dndi.org | Increase |

| Modulate lipophilicity | Optimizing logP to avoid high lipophilicity can prevent rapid metabolism. mdpi.com | Varies (Optimization Required) |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

¹H NMR for Proton Resonance Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of 4-(3-Bromo-benzenesulfonyl)-piperidine is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the bromo-benzenesulfonyl group.

The aromatic protons of the 3-bromobenzenesulfonyl moiety would appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.0 ppm, due to the deshielding effect of the sulfonyl group and the bromine atom. The protons on the piperidine ring would show characteristic signals in the upfield region. The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6) are expected to resonate at approximately δ 3.0-3.5 ppm, while the remaining piperidine protons (positions 3, 4, and 5) would likely appear in the δ 1.4-1.8 ppm range. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| Aromatic CH | 7.5 - 8.0 |

| Piperidine CH₂ (adjacent to N) | 3.0 - 3.5 |

| Piperidine CH₂ and CH (remaining) | 1.4 - 1.8 |

Note: These are predicted values based on analogous structures and may not represent exact experimental data.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the aromatic carbons would be observed in the downfield region (δ 120-145 ppm). The carbon atom attached to the bromine would show a distinct chemical shift influenced by the heavy atom effect. The carbon atoms of the piperidine ring would appear in the upfield region, with the carbons adjacent to the nitrogen (C2 and C6) expected around δ 47-50 ppm and the other carbons (C3, C4, and C5) resonating at approximately δ 23-26 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~123 |

| Aromatic CH | 125 - 138 |

| Aromatic C-S | ~142 |

| Piperidine C (adjacent to N) | 47 - 50 |

| Piperidine C (remaining) | 23 - 26 |

Note: These are predicted values based on analogous structures and may not represent exact experimental data.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The piperidine ring would show C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | < 3000 |

Note: These are predicted values based on analogous structures and may not represent exact experimental data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

Electron Impact Mass Spectrometry (EI-MS)

In Electron Impact Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Common fragmentation pathways would likely involve the cleavage of the benzenesulfonyl-piperidine bond, leading to fragments corresponding to the 3-bromobenzenesulfonyl cation and the piperidine radical cation. Further fragmentation of the 3-bromobenzenesulfonyl portion could involve the loss of SO₂.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule. High-Resolution Mass Spectrometry (HRMS) coupled with ESI would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement of the [M+H]⁺ ion. The isotopic pattern resulting from the bromine atom would also be clearly observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the substituted benzene (B151609) ring, which acts as the principal chromophore. The benzenesulfonyl moiety contains π-electrons that can be excited by ultraviolet radiation, leading to characteristic absorption bands.

In a typical analysis, the compound is dissolved in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and the absorbance is measured across the UV-Vis range (approximately 200-800 nm). The spectrum for this compound is expected to show strong absorption in the UV region due to π → π* transitions associated with the aromatic ring. The presence of the bromine atom and the sulfonyl group, both auxochromes, can influence the position and intensity of these absorption maxima (λmax). Specifically, the sulfonyl group can cause a bathochromic (red) shift, while the bromine atom may induce a slight shift in the absorption bands compared to unsubstituted benzene. The piperidine ring itself does not have significant absorption in the near-UV region. science-softcon.desharif.edu

Table 1: Representative UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 1 |

|---|---|---|---|

| Ethanol | ~220 | ~270 | High |

| Acetonitrile | ~218 | ~268 | High |

Note: The values presented are typical expected values for a compound with this structure and may vary based on experimental conditions.

Chromatographic Techniques

Chromatography is indispensable for assessing the purity of this compound and for monitoring its synthesis. Different chromatographic methods offer distinct advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound with high accuracy and sensitivity. A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The presence of the bromobenzenesulfonyl chromophore allows for straightforward detection using a UV detector, typically set at one of the absorption maxima determined by UV-Vis spectroscopy. epa.govnih.gov

The method's parameters, including the mobile phase composition (e.g., a gradient of acetonitrile and water), flow rate, and column temperature, are optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials. researchgate.net The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all detected peaks.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% Formic Acid)B: Acetonitrile (with 0.1% Formic Acid) |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (tR) | ~8.5 minutes (Hypothetical) |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of the synthesis of this compound. researchgate.net This method is crucial for determining the point of reaction completion, thereby optimizing reaction time and preventing the formation of byproducts. itwreagents.com

To monitor the reaction (e.g., the sulfonylation of piperidine with 3-bromobenzenesulfonyl chloride), small aliquots are taken from the reaction mixture at various time intervals. These aliquots, along with spots of the starting materials (piperidine and 3-bromobenzenesulfonyl chloride), are applied to a TLC plate (e.g., silica (B1680970) gel). libretexts.org The plate is then developed in an appropriate solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. The spots are visualized under UV light, where the aromatic components will appear, or by staining with an appropriate reagent like potassium permanganate. rsc.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared and a new spot, representing the product, has appeared with a distinct Retention Factor (Rf) value. libretexts.org

Table 3: Example TLC Data for Synthesis Monitoring

| Compound | Rf Value (30% Ethyl Acetate/Hexane) | UV Visualization |

|---|---|---|

| 3-Bromobenzenesulfonyl Chloride (Starting Material) | ~0.70 | Active |

| Piperidine (Starting Material) | ~0.10 (stains with KMnO4) | Inactive |

| This compound (Product) | ~0.45 | Active |

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. This technique is a fundamental method for confirming the empirical formula and, by extension, the molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₁₁H₁₄BrNO₂S). A close agreement between the found and calculated values (typically within ±0.4%) serves as strong evidence of the compound's purity and elemental integrity. researchgate.net

Table 4: Elemental Analysis Data for C₁₁H₁₄BrNO₂S

| Element | Theoretical (%) | Found (%) (Example) |

|---|---|---|

| Carbon (C) | 41.26 | 41.35 |

| Hydrogen (H) | 4.41 | 4.45 |

| Nitrogen (N) | 4.37 | 4.31 |

Potentiometric Titration for pKa Determination

Potentiometric titration is a precise analytical method used to determine the acid dissociation constant (pKa) of a compound. For this compound, this technique measures the basicity of the piperidine nitrogen atom. The pKa value is critical as it influences the compound's degree of ionization at a given pH.

The procedure involves dissolving a precise amount of the compound in a suitable solvent (often a water-methanol mixture to ensure solubility) and titrating it with a standardized strong acid, such as hydrochloric acid (HCl). nih.gov A pH electrode monitors the change in pH as the titrant is added. dergipark.org.trpsu.edu The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. who.intresearchgate.net The electron-withdrawing nature of the 3-bromobenzenesulfonyl group is expected to decrease the basicity of the piperidine nitrogen, resulting in a lower pKa value compared to unsubstituted piperidine.

Table 5: Comparative pKa Values

| Compound | Expected pKa (approximate) | Titration Medium |

|---|---|---|

| Piperidine | 11.12 | Water |

| This compound | ~8.5 - 9.5 | Water/Methanol |

Future Directions and Emerging Research Avenues for 4 3 Bromo Benzenesulfonyl Piperidine

The landscape of medicinal chemistry and materials science is in a constant state of evolution, driven by the pursuit of novel molecules with enhanced efficacy, selectivity, and functionality. Within this context, 4-(3-Bromo-benzenesulfonyl)-piperidine serves as a foundational scaffold, offering significant potential for future research and development. The strategic placement of the bromo-benzenesulfonyl group on the piperidine (B6355638) ring provides a versatile platform for chemical modification and exploration of its biological and material properties. The following sections outline promising future research directions for this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.